1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a pyrazine core substituted with a methyl-pyrazole moiety and a 4-(trifluoromethyl)phenyl group. The urea (-NH-C(=O)-NH-) linker connects the pyrazine-pyrazole unit to the trifluoromethyl-substituted aromatic ring. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the pyrazine-pyrazole system may contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c1-26-10-11(8-24-26)15-14(21-6-7-22-15)9-23-16(27)25-13-4-2-12(3-5-13)17(18,19)20/h2-8,10H,9H2,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJGNPAEYCXRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, often referred to as a pyrazolyl-urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural composition that includes a pyrazole ring, a pyrazine moiety, and a urea functional group, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.31 g/mol. Its structural features include:
| Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered heterocyclic ring containing two nitrogen atoms. |
| Pyrazine Moiety | A six-membered aromatic ring with two nitrogen atoms at opposite positions. |
| Urea Group | A functional group characterized by the presence of a carbonyl group (C=O) bonded to two amine groups (NH). |
| Trifluoromethyl Group | A highly electronegative group that can enhance biological activity through increased lipophilicity. |
Anticancer Properties
Recent studies have indicated that pyrazolyl-urea derivatives exhibit significant anticancer activity. For instance, in vitro evaluations demonstrated the compound's effectiveness against various human tumor cell lines, including Hep G2 (liver), MGC-803 (stomach), T24 (bladder), NCI-H460 (lung), and PC-3 (prostate) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower in T24 cells compared to others, indicating a selective cytotoxic effect .
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer progression and inflammation. Specifically, it has been shown to inhibit human carbonic anhydrase II (hCA II), which plays a critical role in regulating pH and bicarbonate levels in cells, thereby influencing tumor growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also demonstrated moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were around 250 µg/mL, suggesting potential applications in treating bacterial infections .
Case Studies
-
Study on Anticancer Activity :
- A study focused on synthesizing and evaluating the biological activity of novel pyrazolyl-urea derivatives found that several compounds exhibited potent anti-proliferative effects against bladder cancer cells (T24). The most promising candidates had IC50 values below 10 µM, indicating strong potential for further development as therapeutic agents .
-
Mechanistic Insights :
- Research investigating the interaction of pyrazolyl-ureas with hCA II revealed that modifications to the urea linker significantly affected binding affinity and selectivity. Compounds with trifluoromethyl substitutions showed enhanced inhibitory potency due to better fitting into the enzyme's active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core : Pyrazine ring linked to 1-methylpyrazole.
- Substituents : 4-(Trifluoromethyl)phenyl via urea.
- Molecular Weight : Estimated ~450–500 g/mol (exact value dependent on synthesis).
Comparable Compounds from and :
Key Differences :
Physicochemical Properties
- Solubility : The pyrazine-pyrazole core may offer moderate solubility in polar solvents compared to thiazole-piperazine derivatives, which have higher polarity due to piperazine and hydrazine groups .
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. However, the absence of hydrophilic piperazine in the target compound could reduce aqueous solubility relative to 11d or 11e .
- Thermal Stability : Urea derivatives with trifluoromethyl groups (e.g., 11d, 11k) typically exhibit high melting points (>200°C), suggesting similar thermal stability for the target compound .
Q & A
Q. What are the standard synthetic protocols for preparing urea derivatives with pyrazole and pyrazine moieties?
The synthesis typically involves multi-step reactions, including cyclocondensation and urea bond formation. For pyrazole moieties, hydrazine hydrate in glacial acetic acid is commonly used to cyclize α,β-unsaturated ketones into pyrazole rings (e.g., reflux for 6–8 hours, monitored by TLC) . Urea linkages are formed via reaction of aryl isocyanates with amines. For example, intermediate pyrazine-methyl amines can be reacted with 4-(trifluoromethyl)phenyl isocyanate under inert conditions. Characterization relies on IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR, and ESI-MS (e.g., molecular ion peaks matching calculated masses) .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) with silica gel plates. Recrystallization from ethanol or acetonitrile is standard for removing impurities. Advanced methods include high-resolution mass spectrometry (HRMS) to confirm molecular formula and ¹⁹F NMR to verify trifluoromethyl group integrity .
Q. What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- IR spectroscopy : Urea C=O stretches (~1640–1680 cm⁻¹) and pyrazole/pyrazine ring vibrations.
- ¹H NMR : Peaks for pyrazole C-H (δ 7.5–8.5 ppm), pyrazine methylene (δ 4.5–5.0 ppm), and trifluoromethylphenyl protons (δ 7.2–7.8 ppm).
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching calculated values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Design of Experiments (DoE) is recommended to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, flow-chemistry systems enable precise control over residence time and mixing, reducing side reactions in multi-step syntheses . Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, such as urea bond formation or pyrazole cyclization.
Q. What strategies resolve crystallographic data contradictions during structural refinement?
Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., O-H···N interactions stabilizing the urea moiety) . For disordered trifluoromethyl groups, apply anisotropic displacement parameters and partial occupancy models. Comparative analysis with structurally similar compounds (e.g., ’s pyrazole-phenol derivatives) aids in resolving ambiguities .
Q. How are byproducts from trifluoromethyl group incorporation characterized?
Byproducts (e.g., incomplete trifluoromethylation or dehalogenation) are identified using ¹⁹F NMR to track fluorine environments and LC-MS/MS for fragmentation profiling. Isotopic labeling (e.g., ¹⁵N-pyrazine) can distinguish between isobaric impurities .
Q. What in vitro assays evaluate biological activity targeting TNF-α pathways?
Use THP-1 macrophages or HEK293 cells transfected with TNF-α reporters. Stimulate cells with LPS and measure secreted TNF-α via ELISA. Dose-response curves (IC₅₀/EC₅₀) and Western blotting for NF-κB activation provide mechanistic insights. Reference compounds like 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-carbazol-3-yl)urea ( ) serve as positive controls .
Q. How are solubility and stability challenges addressed in formulation studies?
Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation pathways (e.g., urea hydrolysis). Patent data () on analogous Pfizer formulations suggest pH-controlled release systems for labile moieties .
Methodological Notes
- Crystallography : SHELX programs () are preferred for small-molecule refinement.
- Synthetic Optimization : Prioritize green chemistry principles (e.g., glacial acetic acid recycling in ) .
- Biological Assays : Include cytotoxicity controls (e.g., MTT assays) to distinguish specific activity from nonspecific effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
